2-(2-Allylcyclohexylidene)acetic acid
Description
2-(2-Allylcyclohexylidene)acetic acid is a cyclohexylidene-substituted acetic acid derivative characterized by an allyl group (CH₂CHCH₂) attached to the cyclohexylidene ring. This structural motif imparts unique electronic and steric properties, distinguishing it from analogous compounds.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-prop-2-enylcyclohexylidene)acetic acid |
InChI |
InChI=1S/C11H16O2/c1-2-5-9-6-3-4-7-10(9)8-11(12)13/h2,8-9H,1,3-7H2,(H,12,13) |
InChI Key |
WNBPHPPUTNLABS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCC1=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between 2-(2-Allylcyclohexylidene)acetic acid and its structural analogs:
Structural and Electronic Effects
- Allyl vs. This may enhance reactivity in pericyclic reactions (e.g., allyl participation in Diels-Alder) .
- Allyl vs. Cyano (): The cyano group’s strong electron-withdrawing nature likely increases the acidity of the acetic acid moiety, whereas the allyl group’s electron-donating effects could moderate acidity .
- Allyl vs.
Physicochemical Properties
- Solubility: The allyl group’s hydrophobicity may reduce water solubility compared to the cyano derivative but increase lipophilicity relative to the methyl-substituted compound .
- Thermal Stability: Branched substituents (e.g., isopropyl in ) generally improve thermal stability, whereas allyl groups may introduce instability due to unsaturation .
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